molecular formula C14H23NO2 B5716764 2-[(4-ethoxyphenyl)methyl-propylamino]ethanol

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol

Cat. No.: B5716764
M. Wt: 237.34 g/mol
InChI Key: PYSDIGFGVRZQNW-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)methyl-propylamino]ethanol typically involves the reaction of 4-ethoxybenzyl chloride with propylamine, followed by the addition of ethanol. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: 4-ethoxybenzyl chloride reacts with propylamine in the presence of a base to form this compound.

    Step 2: The intermediate product is then treated with ethanol to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-ethoxyphenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-9-15(10-11-16)12-13-5-7-14(8-6-13)17-4-2/h5-8,16H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSDIGFGVRZQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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